

# An In-depth Technical Guide to the Pharmacokinetics of Re 80

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Re 80

Cat. No.: B1679242

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on the specific pharmacokinetic parameters of the synthetic retinoid **Re 80** is limited. This guide provides a comprehensive overview of the known characteristics of **Re 80**, supplemented with data and methodologies from studies on analogous synthetic retinoids to offer a complete framework for its pharmacokinetic assessment.

## Introduction

**Re 80**, chemically known as 4-[1-hydroxy-3-oxo-3-(5,6,7,8-tetrahydro-3-hydroxy-5,5,8,8-tetramethyl-2-naphthalenyl)-1-propenyl]benzoic acid, is a synthetic retinoid with demonstrated anti-angiogenic properties.<sup>[1][2]</sup> As a retinoic acid receptor (RAR) agonist, its mechanism of action is linked to the regulation of gene expression involved in cell differentiation, proliferation, and apoptosis.<sup>[3]</sup> Understanding the pharmacokinetics—Absorption, Distribution, Metabolism, and Excretion (ADME)—of **Re 80** is critical for its development as a potential therapeutic agent. This document synthesizes the available information on **Re 80** and provides a technical framework for its pharmacokinetic characterization based on established methodologies for synthetic retinoids.

## Pharmacokinetic Profile

While specific quantitative ADME data for **Re 80** is not available in the public domain, the following sections outline the expected pharmacokinetic properties based on the behavior of

other synthetic retinoids. The tables below are presented as templates for the types of data that would be collected in formal pharmacokinetic studies.

Synthetic retinoids are typically administered orally, and their absorption can be influenced by factors such as formulation and the presence of food.

Table 1: Hypothetical Oral Absorption Parameters for **Re 80**

| Parameter            | Value              | Species | Notes                                                                       |
|----------------------|--------------------|---------|-----------------------------------------------------------------------------|
| Bioavailability (F%) | Data not available | -       | Highly variable among retinoids (15-90%) and can be dose-dependent.         |
| Tmax (hours)         | Data not available | -       | For many oral retinoids, Tmax ranges from 2 to 4 hours. <a href="#">[4]</a> |
| Cmax (ng/mL)         | Data not available | -       | Dose-dependent.                                                             |
| AUC (ng·h/mL)        | Data not available | -       | Dose-dependent; key indicator of total drug exposure.                       |

Following absorption, retinoids distribute to various tissues. The extent of distribution is influenced by plasma protein binding and tissue affinity.

Table 2: Hypothetical Distribution Parameters for **Re 80**

| Parameter                   | Value              | Species | Notes                                                                       |
|-----------------------------|--------------------|---------|-----------------------------------------------------------------------------|
| Protein Binding (%)         | Data not available | -       | Retinoids are generally highly bound to plasma proteins, primarily albumin. |
| Volume of Distribution (Vd) | Data not available | -       | Can be large, indicating extensive tissue distribution.                     |
| Tissue Distribution         | Data not available | -       | Expected to distribute to the liver, kidneys, and adipose tissue.           |

Metabolism is a major route of elimination for synthetic retinoids, primarily occurring in the liver via cytochrome P450 enzymes.

Table 3: Potential Metabolic Profile of **Re 80**

| Parameter            | Information        | Notes                                                                             |
|----------------------|--------------------|-----------------------------------------------------------------------------------|
| Primary Metabolites  | Data not available | Expected to involve oxidation and glucuronidation, common pathways for retinoids. |
| Metabolizing Enzymes | Data not available | Likely involves CYP enzymes.                                                      |

The metabolites of synthetic retinoids are typically excreted through both renal and fecal routes.

Table 4: Hypothetical Excretion Parameters for **Re 80**

| Parameter                                 | Value              | Species | Notes                                                                    |
|-------------------------------------------|--------------------|---------|--------------------------------------------------------------------------|
| Elimination Half-life (t <sub>1/2</sub> ) | Data not available | -       | Varies significantly among retinoids, from hours to days. <sup>[5]</sup> |
| Clearance (CL)                            | Data not available | -       | Represents the volume of plasma cleared of the drug per unit time.       |
| Excretion Routes                          | Data not available | -       | Expected to be a combination of urinary and fecal excretion.             |

## Experimental Protocols

The following sections detail generalized but comprehensive methodologies for conducting a preclinical pharmacokinetic study and for the bioanalytical determination of a synthetic retinoid like **Re 80**.

This protocol describes a typical single-dose pharmacokinetic study in a rodent model.

- Animal Model: Male Sprague-Dawley rats (n=6 per group), weighing 200-250g.
- Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and access to standard chow and water ad libitum.
- Drug Formulation: **Re 80** is dissolved in a suitable vehicle, such as a mixture of dimethyl sulfoxide (DMSO) and corn oil, for oral and intraperitoneal administration.
- Dosing:
  - Intravenous (IV) Group: A single dose (e.g., 5 mg/kg) is administered via the tail vein to determine absolute bioavailability.
  - Oral (PO) Group: A single dose (e.g., 10 mg/kg) is administered by oral gavage.

- Blood Sampling:
  - Serial blood samples (approximately 0.2 mL) are collected from the saphenous vein at pre-dose (0) and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
  - Samples are collected into heparinized tubes and centrifuged to separate plasma.
  - Plasma is stored at -80°C until analysis.
- Data Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to determine pharmacokinetic parameters (Cmax, Tmax, AUC, t<sub>1/2</sub>, CL, Vd).

This protocol outlines a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of **Re 80** in plasma.

- Sample Preparation:
  - Thaw plasma samples at room temperature.
  - To 100 µL of plasma, add an internal standard.
  - Perform protein precipitation by adding 300 µL of acetonitrile.
  - Vortex and centrifuge to pellet the precipitated proteins.
  - Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
  - Reconstitute the residue in the mobile phase for injection.
- Chromatographic Conditions:
  - Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 3 µm).
  - Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).
  - Flow Rate: 0.4 mL/min.
- Mass Spectrometric Conditions:

- Ionization: Electrospray ionization (ESI), likely in negative ion mode.
- Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for **Re 80** and the internal standard.
- Calibration and Quality Control:
  - A calibration curve is prepared by spiking blank plasma with known concentrations of **Re 80**.
  - Quality control samples at low, medium, and high concentrations are analyzed with each batch of study samples to ensure accuracy and precision.

## Mandatory Visualizations

**Re 80**, as a synthetic retinoid, is an agonist for the Retinoic Acid Receptor (RAR). The binding of **Re 80** to RAR initiates a cascade of events leading to the regulation of gene expression.



[Click to download full resolution via product page](#)

Caption: Retinoic Acid Receptor (RAR) signaling pathway activated by **Re 80**.

The following diagram illustrates the logical flow of a typical preclinical pharmacokinetic study.



[Click to download full resolution via product page](#)

Caption: Workflow of a preclinical pharmacokinetic study.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Retinoic Acid Signaling Pathways in Development and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Retinoic acid signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assay of retinoids in biological samples by reverse-phase high-pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical pharmacokinetics of the retinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and therapeutic efficacy of retinoids in skin diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Pharmacokinetics of Re 80]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1679242#understanding-the-pharmacokinetics-of-re-80>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)